molecular formula C17H20N2O3 B5759660 N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide

N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide

Cat. No. B5759660
M. Wt: 300.35 g/mol
InChI Key: IIFGNDDLRDZZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide, also known as MMMPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MMMPA is a small molecule that has shown promising results in various experiments, and its potential uses are being explored in different fields of research.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide for lab experiments is that it is a small molecule that can easily penetrate cell membranes. This makes it a useful tool for studying cellular processes. However, one limitation of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide. One area of research is the development of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide as a therapeutic agent for neurological disorders. Another area of research is the development of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide as a drug delivery system. In addition, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide and its potential uses in different fields of research.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide is a multi-step process that involves several chemical reactions. The primary starting material for the synthesis is 2-methoxyphenol, which is reacted with thionyl chloride to form 2-methoxyphenyl chloroformate. This intermediate is then reacted with 2-[(methylamino)methyl]phenol to form the desired product, N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has been investigated for its potential use in drug delivery systems.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[2-(methylaminomethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-18-11-13-7-3-5-9-15(13)22-12-17(20)19-14-8-4-6-10-16(14)21-2/h3-10,18H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFGNDDLRDZZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide

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